REACTION_CXSMILES
|
[CH3:1][N:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][N:5](C(=O)C(F)(F)F)[C:4]2[CH:19]=[CH:20][CH:21]=[CH:22][C:3]1=2.[OH-].[Na+]>C(O)C>[CH3:1][N:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][NH:5][C:4]2[CH:19]=[CH:20][CH:21]=[CH:22][C:3]1=2 |f:1.2|
|
Name
|
1-(10,11-Dihydro-5-methyl-dibenzo[b,e][1,4]diazepin-10-yl)-2,2,2-trifluoroethanone
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1C2=C(N(CC3=C1C=CC=C3)C(C(F)(F)F)=O)C=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for five hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
all volatiles removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with water
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
DISSOLUTION
|
Details
|
redissolved in dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a short column of Magnesol® which
|
Type
|
WASH
|
Details
|
was eluted with several additional volumes of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The total effluent was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(NCC3=C1C=CC=C3)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |